molecular formula C16H34S2 B1338082 1,16-Hexadecanedithiol CAS No. 79028-45-8

1,16-Hexadecanedithiol

Cat. No. B1338082
CAS RN: 79028-45-8
M. Wt: 290.6 g/mol
InChI Key: JSRUFBZERGYUAT-UHFFFAOYSA-N
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Description

1,16-Hexadecanedithiol (HDDT) is an alkanethiol that facilitates the formation of self-assembled monolayers (SAMs). It is majorly used to immobilize the surface atoms by attaching the thiol groups .


Molecular Structure Analysis

The empirical formula of 1,16-Hexadecanedithiol is C16H34S2. It has a molecular weight of 290.57 . The SMILES string representation is SCCCCCCCCCCCCCCCCS .


Physical And Chemical Properties Analysis

1,16-Hexadecanedithiol is a solid substance. It has a melting point of 48-52 °C. It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Self-Assembled Monolayers (SAMs)

1,16-Hexadecanedithiol is primarily used in the formation of self-assembled monolayers. These monolayers are created by the chemisorption of thiol groups onto a surface, leading to a single layer of molecules that are packed together. This application is significant in various fields such as materials science, chemistry, and nanotechnology for creating coatings that can modify surface properties .

Sensors

The long-chain dithiol structure of 1,16-Hexadecanedithiol is utilized in sensors. The ability to form SAMs makes it valuable for sensor technology where it can be used to immobilize surface atoms and create sensitive detection surfaces .

Safety and Hazards

1,16-Hexadecanedithiol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3). It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name

hexadecane-1,16-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34S2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRUFBZERGYUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCS)CCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512070
Record name Hexadecane-1,16-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,16-Hexadecanedithiol

CAS RN

79028-45-8
Record name Hexadecane-1,16-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,16-Hexadecanedithiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,16-Hexadecanedithiol interact with gold nanoparticles, and what are the implications for sensing applications?

A1: 1,16-Hexadecanedithiol forms self-assembled monolayers (SAMs) on gold nanoparticles through strong gold-sulfur interactions. [] These SAMs serve as interlinkers, creating a network of nanoparticles. This network structure is sensitive to changes in its environment, making it suitable for sensing applications. For example, the research demonstrates that 1,16-Hexadecanedithiol-linked gold nanoparticle films exhibit sensitivity towards various analytes, including toluene and 1-propanol. []

Q2: What happens to the sensing properties of 1,16-Hexadecanedithiol interlinked gold nanoparticle films when stored under ambient conditions?

A2: Storing 1,16-Hexadecanedithiol interlinked gold nanoparticle films under ambient conditions leads to significant changes in their sensing properties. X-ray photoelectron spectroscopy (XPS) analysis revealed oxidation of sulfur and carbon, accompanied by the incorporation of nitrogen within the film. [] This oxidation, attributed to ozone exposure, destabilizes the nanoparticle network and alters the particle/organic interface, impacting its interaction with gases. Consequently, the film's selectivity shifts towards hydrophilic vapors, and it develops sensitivity towards hydrogen sulfide. []

Q3: Beyond gold nanoparticles, has 1,16-Hexadecanedithiol been explored in conjunction with other nanomaterials?

A3: Yes, 1,16-Hexadecanedithiol has been successfully employed to modify the surface of CdSe/ZnS (core/shell) quantum dots (QDs). [] This surface modification via ligand exchange replaces the original ligands (TOPO/TOP) and leads to significantly enhanced photoluminescent (PL) efficiency and improved storage stability of the QDs. [] The enhanced performance is attributed to both surface passivation and the potential formation of cross-linked dimer/trimer clusters mediated by the dithiol molecules. []

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